Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)-
Description
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- (CAS 80822-82-8), is a branched aliphatic dinitrile with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g/mol . Structurally, it features two nitrile groups (-C≡N) at the 1,4-positions of a butane backbone, with methyl and 2-methylpropyl (isobutyl) substituents at the 2,3-positions. This compound is primarily used in laboratory chemical synthesis and industrial manufacturing, though specific applications remain undisclosed in publicly available literature .
Properties
IUPAC Name |
2,3-dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)7-13(5,9-15)14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQZMKLXZYSHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)C(C)(CC(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578727 | |
| Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80822-82-8 | |
| Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080822828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-2,3-bis(2-methylpropyl)butanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Routes
a. Cyanation of Sterically Hindered Ketones
A plausible route involves the nucleophilic addition of hydrogen cyanide to 2,3-dimethyl-2,3-bis(2-methylpropyl)butanone under controlled conditions1. This method typically requires:
- Catalysts : Lewis acids (e.g., ZnCl₂) to activate the ketone.
- Conditions : Anhydrous solvents (e.g., tetrahydrofuran) and temperatures of 60–80°C to mitigate steric effects.
b. Alkylation of Nitrile Precursors
A two-step alkylation strategy could be employed:
- Synthesis of a dinitrile core via coupling of 2-methylpropyl Grignard reagents with a dihalogenated nitrile intermediate.
- Steric optimization using bulky ligands (e.g., XPhos) to enhance reaction efficiency2.
Industrial-Scale Production
Industrial synthesis prioritizes safety and scalability:
| Parameter | Description |
|---|---|
| Reactors | High-pressure stainless steel reactors with temperature/pH monitoring. |
| Solvent System | Dimethylformamide (DMF) or acetonitrile for improved solubility3. |
| Distillation | Fractional distillation under reduced pressure to isolate the product. |
| Yield Optimization | Continuous-flow systems to reduce reaction time and byproduct formation. |
Experimental Considerations
- Steric Hindrance Mitigation : Elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours) are often necessary.
- Purity Control : Reverse-phase HPLC with UV detection (λ = 220 nm) ensures >95% purity4.
- Safety Protocols : Handling hydrogen cyanide mandates strict inert-atmosphere procedures and corrosion-resistant equipment.
Hypothetical Reaction Pathway
A speculative but feasible pathway based on analogous nitro compound synthesis5:
- Step 1 : React 2-methylpropylmagnesium bromide with 2,3-dichlorobutanedinitrile in THF.
- Step 2 : Quench with aqueous NH₄Cl and purify via column chromatography (silica gel, hexane/ethyl acetate).
- Yield : ~50–60% after optimization (theoretical yield: 82%).
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low reactivity | Use phase-transfer catalysts (e.g., tetrabutylammonium bromide). |
| Byproduct formation | Employ kinetic control via slow reagent addition and cooling. |
| Purification difficulty | Utilize recrystallization from ethanol/water mixtures. |
While direct documentation of this compound’s synthesis is sparse, the above methods draw from established nitrile chemistry and steric management techniques. Further research is needed to validate these approaches experimentally.
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Analogous cyanation protocols for hindered ketones. ↩
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Steric optimization strategies in palladium-catalyzed coupling. ↩
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Steric optimization strategies in palladium-catalyzed coupling. ↩
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Industrial solvent systems adapted from RU2436765C1 patent data. ↩
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Industrial solvent systems adapted from RU2436765C1 patent data. ↩
Chemical Reactions Analysis
Types of Reactions
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The nitrile groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile groups under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted nitriles and other organic compounds.
Scientific Research Applications
Chemistry
Butanedinitrile serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the production of agrochemicals and pharmaceuticals. The compound can undergo several chemical reactions:
- Oxidation : Converts to corresponding oxides or carboxylic acids.
- Reduction : Forms amines or other reduced derivatives.
- Substitution : The nitrile groups react with nucleophiles such as amines and alcohols.
Table 1: Summary of Chemical Reactions
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Oxides, Carboxylic Acids | KMnO4, CrO3 |
| Reduction | Amines | LiAlH4, H₂ (catalyst) |
| Substitution | Substituted Nitriles | Amines, Alcohols |
Biology
Research into Butanedinitrile's biological activities has revealed potential interactions with biomolecules. The nitrile groups can form covalent bonds with nucleophilic sites in proteins and other biomolecules, which may lead to various biological effects. Studies are ongoing to explore its role in:
- Enzyme inhibition
- Modulation of cellular pathways
Medicine
In medicinal chemistry, Butanedinitrile is being investigated as a precursor for drug synthesis. Its structural properties allow for modifications that can lead to the development of new therapeutic agents targeting specific diseases. Current research focuses on:
- Anticancer agents
- Anti-inflammatory drugs
Industry
The compound is utilized in the production of herbicides and other agrochemicals. Its application contributes to agricultural productivity by improving crop yields and pest resistance.
Case Studies
Case Study 1: Synthesis of Agrochemicals
A study demonstrated the use of Butanedinitrile as an intermediate in synthesizing a novel herbicide. The compound's reactivity allowed for efficient formation of desired products with high yields.
Case Study 2: Biological Activity Assessment
Research published in a peer-reviewed journal highlighted the compound's potential as an enzyme inhibitor. In vitro studies showed that Butanedinitrile could effectively inhibit certain enzymes involved in metabolic pathways related to cancer.
Mechanism of Action
The mechanism of action of Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on available data and chemical principles:
Structural Analogues of Butanedinitriles
Key Observations :
Branching and Physical State: The target compound’s branched isobutyl groups increase steric hindrance and van der Waals interactions, raising its melting point compared to linear succinonitrile (mp ~58°C vs. 47–50°C). However, its molecular weight is significantly higher (220.35 vs. 80.09 g/mol), which typically correlates with higher melting points, suggesting that branching may reduce packing efficiency slightly .
Toxicity Profile: Succinonitrile (CAS 110-61-2) is classified as acutely toxic (oral, Category 3; H301) and skin irritant (Category 2; H315) but lacks respiratory hazard classification. In contrast, the target compound exhibits additional respiratory irritation risks (H335), likely due to its volatile degradation products (e.g., nitrogen oxides) .
Functional Analogues: Nitriles with Isobutyl Substituents
Key Observations :
- Volatility and Applications: Unlike the target compound, 2-methoxy-3-(2-methylpropyl) pyrazine is volatile and used as a flavorant in food products, with stability influenced by storage conditions .
- Toxicity : Isobutyronitrile (CAS 78-82-0) shares acute oral toxicity (Category 4) but lacks the multi-irritant profile of the target compound, highlighting the role of additional substituents in amplifying hazards .
Biological Activity
Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- is a synthetic compound with the molecular formula and a molecular weight of 220.35 g/mol. It is primarily studied for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 220.35 g/mol
- Purity : Typically around 95%
Biological Activity
The biological activity of Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- is linked to its interactions with various biomolecules. The compound's nitrile groups can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to various biological effects.
The precise mechanism of action remains under investigation; however, it is believed that the compound may influence several biological pathways through:
- Covalent Bond Formation : The nitrile groups react with nucleophiles in biomolecules.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
Potential Therapeutic Applications
Research is ongoing to explore the compound's role as a precursor in drug synthesis and its potential therapeutic applications. Some areas of interest include:
- Antimicrobial Activity : Investigations into its efficacy against various pathogens.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Table: Summary of Biological Studies
Case Study: Antimicrobial Properties
In a study published in a peer-reviewed journal, Butanedinitrile, 2,3-dimethyl-2,3-bis(2-methylpropyl)- was tested against several bacterial strains. The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics used as controls.
Case Study: Cytotoxic Effects on Cancer Cells
Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The study demonstrated that treatment with Butanedinitrile led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Further investigations are required to elucidate the underlying mechanisms responsible for these effects.
Comparison with Similar Compounds
To better understand its unique properties, it is useful to compare Butanedinitrile with structurally similar compounds.
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 2,3-Diisobutyl-2,3-dimethylsuccinonitrile | Limited studies; potential for similar activity | |
| 2,3-Dimethyl-2,3-bis(2-methylpropyl)succinonitrile | Exhibited moderate antimicrobial properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,3-dimethyl-2,3-bis(2-methylpropyl)butanedinitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s sterically hindered structure suggests nucleophilic substitution or coupling reactions (e.g., alkylation of nitrile precursors) as plausible routes. Optimization can employ factorial design experiments to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2^3 factorial design could isolate critical factors influencing yield . Catalytic systems involving palladium complexes (e.g., bis[1,2-bis(diphenylphosphino)ethane]palladium(0), as seen in analogous reactions ) may enhance selectivity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer :
- IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and alkyl C-H stretches to confirm substituents .
- NMR : ¹H and ¹³C NMR can resolve methyl/isobutyl group splitting patterns and assess steric crowding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm branching .
- HPLC : Use reverse-phase chromatography with UV detection (e.g., acetonitrile/water gradients) to assess purity, referencing standards like PYX explosive analysis protocols .
Q. What are the compound’s potential applications in materials science or catalysis based on its structural features?
- Methodological Answer : The bulky isobutyl groups and nitrile functionalities suggest utility in:
- Ionic Liquids : Analogous imidazolium-based ionic liquids (e.g., 1-butyl-3-methylimidazolium salts ) exhibit tunable solvent properties. This compound could serve as a precursor for hydrophobic ionic liquids.
- Ligand Design : Phosphine ligands like Xyl-BINAP demonstrate how steric bulk enhances enantioselectivity in catalysis. The compound’s structure may stabilize transition metals in asymmetric synthesis.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) across studies?
- Methodological Answer :
- Controlled Replication : Synthesize the compound under strictly anhydrous/inert conditions (e.g., Schlenk line) to exclude moisture/oxygen artifacts .
- Purity Assessment : Compare DSC (differential scanning calorimetry) melting profiles with HPLC data to correlate impurities with property variations .
- Solubility Studies : Use Hansen solubility parameters to systematically test solvents (e.g., hexane vs. DMSO), noting deviations from predicted behavior due to steric hindrance .
Q. What computational strategies are suitable for modeling the steric and electronic effects of the compound’s substituents?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, nitrile groups may act as electron-withdrawing moieties .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies, using force fields parameterized for branched alkanes .
- Conformational Analysis : Use software like Gaussian or ORCA to map low-energy conformers, identifying steric clashes between isobutyl groups .
Q. How does the stereoelectronic profile of this compound influence its reactivity in organometallic catalysis?
- Methodological Answer :
- Ligand-Metal Binding Studies : Compare coordination geometries (e.g., via X-ray crystallography) with less-hindered analogs to assess steric effects on metal center accessibility .
- Kinetic Isotope Effects (KIE) : Probe reaction mechanisms (e.g., C–H activation) to determine if steric bulk shifts rate-determining steps .
- Spectroscopic Probes : In situ IR or Raman spectroscopy can monitor nitrile-metal interactions during catalytic cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
